An In-depth Technical Guide to 4-(Dimethylamino)piperidine Dihydrochloride
An In-depth Technical Guide to 4-(Dimethylamino)piperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)piperidine dihydrochloride is a piperidine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a tertiary amine on the piperidine ring, makes it a valuable intermediate in the development of novel compounds with potential therapeutic applications. The dihydrochloride salt form offers advantages in terms of stability and handling compared to its free base counterpart, N,N-dimethylpiperidin-4-amine.
This technical guide provides a comprehensive overview of the core basic properties of 4-(Dimethylamino)piperidine dihydrochloride, including its physicochemical characteristics, and outlines a key synthetic protocol.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-(Dimethylamino)piperidine dihydrochloride and its corresponding free base are presented below. It is important to distinguish between the two forms, as their properties differ significantly.
Table 1: Physicochemical Properties of 4-(Dimethylamino)piperidine Dihydrochloride and N,N-Dimethylpiperidin-4-amine
| Property | 4-(Dimethylamino)piperidine Dihydrochloride | N,N-Dimethylpiperidin-4-amine (Free Base) |
| Molecular Formula | C₇H₁₈Cl₂N₂[1] | C₇H₁₆N₂[2] |
| Molecular Weight | 201.14 g/mol [1] | 128.22 g/mol [2] |
| CAS Number | 4876-59-9[1] | 50533-97-6[2] |
| Appearance | Solid | Liquid[2] |
| pKa (Predicted) | Not available | 10.10 ± 0.10[2] |
| Boiling Point | Not applicable | 187 °C[2] |
| Solubility | Data not readily available | Data not readily available |
Note: Specific quantitative data for the solubility and experimental pKa of 4-(Dimethylamino)piperidine dihydrochloride are not widely reported in publicly available literature. Researchers are advised to determine these parameters experimentally based on their specific application requirements.
Synthesis
The dihydrochloride salt is typically prepared from its free base, N,N-dimethylpiperidin-4-amine. A common synthetic route to the free base is through the reductive amination of a protected piperidone derivative.
Synthesis of N,N-Dimethylpiperidin-4-amine (Free Base)
A widely used method for the synthesis of N,N-dimethylpiperidin-4-amine involves the reductive amination of 1-(tert-Butoxycarbonyl)-4-piperidone with dimethylamine, followed by the removal of the Boc protecting group.[2][3]
Experimental Protocol:
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium cyanoborohydride
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water (H₂O)
Procedure:
-
To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (e.g., 998 mg, 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (e.g., 800 mg, 9.8 mmol) and sodium cyanoborohydride (e.g., 270 mg, 4.3 mmol) at room temperature.[2][3]
-
Stir the reaction mixture at room temperature for an extended period (e.g., 4 days).[2][3]
-
Add concentrated HCl (e.g., 10 mL) and concentrate the reaction mixture in vacuo to remove the methanol.[2][3]
-
Dissolve the resulting residue in H₂O (e.g., 30 mL).
-
Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.[2][3]
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).[2][3]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.[2][3]
-
Concentrate the organic solution in vacuo to yield N,N-Dimethylpiperidin-4-amine.[2][3]
Preparation of 4-(Dimethylamino)piperidine Dihydrochloride
The dihydrochloride salt can be readily prepared by treating a solution of the free base, N,N-dimethylpiperidin-4-amine, in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The salt typically precipitates out of the solution and can be collected by filtration and dried.
Applications in Research and Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] 4-(Dimethylamino)piperidine and its derivatives serve as key building blocks in the synthesis of a wide range of biologically active molecules.[5]
The dimethylamino group can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its basicity, polarity, and ability to form hydrogen bonds. This moiety is present in various FDA-approved drugs, highlighting its importance in drug design.[6]
While specific signaling pathways directly modulated by 4-(Dimethylamino)piperidine dihydrochloride are not extensively documented, its structural motifs are found in compounds targeting various biological systems. For instance, derivatives of 4-aminopiperidine have been investigated as antifungal agents that target ergosterol biosynthesis.[7]
Catalytic Activity
Piperidine and its derivatives are well-known as effective base catalysts in a variety of organic transformations, including Knoevenagel condensations and Michael additions. The catalytic activity stems from the basicity of the nitrogen atom. While 4-(Dimethylamino)piperidine dihydrochloride itself is a salt, it can be used in reactions where the active catalytic species, the free base, is generated in situ by the addition of a stoichiometric amount of a stronger base. Alternatively, related compounds like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) have been shown to be effective and recyclable catalysts for acylations.[8]
Conclusion
4-(Dimethylamino)piperidine dihydrochloride is a valuable chemical entity for researchers and professionals in drug development and organic synthesis. Its stable salt form and the reactivity of its corresponding free base make it a versatile building block and potential catalyst. While comprehensive public data on some of its specific physicochemical properties are limited, this guide provides a foundational understanding of its characteristics and synthesis. Further experimental investigation is encouraged to fully elucidate its properties and expand its applications.
References
- 1. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]





